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Abstract
4'-Methoxypropiophenone is a key aromatic ketone that serves as a versatile and crucial

building block in the landscape of organic synthesis. Its chemical structure, featuring a

methoxy-substituted phenyl ring attached to a propanone moiety, provides a reactive scaffold

for the construction of a diverse array of more complex molecules. This technical guide

provides an in-depth overview of the chemical and physical properties of 4'-
methoxypropiophenone, detailed experimental protocols for its synthesis, and its application

in the preparation of valuable downstream products. Particular emphasis is placed on its role

as a precursor in the synthesis of pharmaceuticals, including beta-blockers and Selective

Estrogen Receptor Modulators (SERMs) like Raloxifene analogs, as well as other classes of

compounds such as synthetic cathinones. This document is intended to be a comprehensive

resource for researchers and professionals in organic chemistry and drug development,

offering both foundational knowledge and practical methodologies.

Introduction
4'-Methoxypropiophenone, also known as p-methoxypropiophenone, is an organic compound

with the chemical formula C₁₀H₁₂O₂.[1] It typically appears as a white to off-white crystalline

solid or a clear, colorless to amber liquid, possessing a mild, slightly sweet, or fruity odor.[1] Its

utility in organic synthesis stems from the reactivity of both its ketone functional group and the

electron-rich aromatic ring. The methoxy group at the para position directs electrophilic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b029531?utm_src=pdf-interest
https://www.benchchem.com/product/b029531?utm_src=pdf-body
https://www.benchchem.com/product/b029531?utm_src=pdf-body
https://www.benchchem.com/product/b029531?utm_src=pdf-body
https://www.benchchem.com/product/b029531?utm_src=pdf-body
https://www.researchgate.net/figure/Simplified-diagram-of-estrogen-signaling-pathways-including-non-genomic-red-lines-and_fig3_309446197
https://www.researchgate.net/figure/Simplified-diagram-of-estrogen-signaling-pathways-including-non-genomic-red-lines-and_fig3_309446197
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substitution and influences the electronic properties of the molecule, making it a strategic

starting material for various transformations.[1]

This guide will systematically explore the properties, synthesis, and synthetic applications of 4'-
methoxypropiophenone, providing detailed experimental procedures and quantitative data to

facilitate its use in a laboratory setting.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is

paramount for its effective use in synthesis. The key data for 4'-methoxypropiophenone are

summarized in the tables below.

Physical and Chemical Properties
Property Value Reference(s)

CAS Number 121-97-1 [1]

Molecular Formula C₁₀H₁₂O₂ [1]

Molecular Weight 164.20 g/mol [2]

Appearance

White to off-white crystalline

solid or clear colorless to

amber liquid

[1]

Melting Point 27-29 °C [2]

Boiling Point 273-275 °C [2]

Density 0.937 g/mL at 25 °C [2]

Refractive Index (n20/D) 1.5465 [2]

Solubility

Sparingly soluble in water;

soluble in ethanol, ether,

acetone, chloroform, and ethyl

acetate.

[1]

Spectroscopic Data
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Spectroscopic analysis is essential for the identification and characterization of organic

compounds. The following tables provide key spectroscopic data for 4'-
methoxypropiophenone.

Table 2.2.1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.92 d 2H
Aromatic (ortho to

C=O)

6.91 d 2H
Aromatic (ortho to -

OCH₃)

3.83 s 3H -OCH₃

2.92 q 2H -CH₂-

1.20 t 3H -CH₃

Source: ChemicalBook[3]

Table 2.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm) Assignment

199.5 C=O

163.3 Aromatic C-OCH₃

130.5 Aromatic C-H (ortho to C=O)

130.2 Aromatic C-C=O

113.6 Aromatic C-H (ortho to -OCH₃)

55.4 -OCH₃

31.2 -CH₂-

8.4 -CH₃
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Note: Specific peak assignments can vary slightly based on the solvent and instrument

frequency. Data compiled from various sources.[4][5]

Table 2.2.3: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)

~1675 Strong C=O stretch (aryl ketone)

~1600, 1575, 1510 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

~1170 Strong C-O stretch

~840 Strong
C-H bend (p-disubstituted

benzene)

Note: IR peak positions are approximate. Data compiled from various sources.[6][7]

Table 2.2.4: Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular Ion)

135 High [M - C₂H₅]⁺

107 Moderate [M - C₂H₅CO]⁺

77 Moderate [C₆H₅]⁺

Note: Fragmentation patterns can vary based on the ionization method.[8]

Synthesis of 4'-Methoxypropiophenone
The most common and efficient method for the synthesis of 4'-methoxypropiophenone is the

Friedel-Crafts acylation of anisole.[9] This electrophilic aromatic substitution reaction involves
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the reaction of anisole with an acylating agent, typically propionyl chloride or propionic

anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][9]

Friedel-Crafts Acylation Workflow

Anisole

4'-Methoxypropiophenone

 + Acylium Ion

Propionyl Chloride Acylium Ion Intermediate + AlCl₃

AlCl₃ (Lewis Acid)

Aqueous Workup

Click to download full resolution via product page

Caption: Friedel-Crafts acylation of anisole.

Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of 4'-methoxypropiophenone from anisole and

propionyl chloride.

Materials and Reagents:

Anisole (1.0 eq)

Propionyl chloride (1.1 eq)

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

1,2-Dichloroethane (anhydrous)

Concentrated hydrochloric acid (HCl)

2% Sodium hydroxide (NaOH) solution

Water

Ice
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a stirrer, thermometer, condenser, and dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

Reaction Setup: To a round-bottom flask fitted with the necessary apparatus, add 1,2-

dichloroethane and anhydrous aluminum chloride (209 g). Cool the mixture to 0°C using an

ice bath.[3]

Addition of Propionyl Chloride: Slowly add propionyl chloride (127 g) dropwise to the stirred

suspension over 75 minutes, maintaining the temperature between 0-5°C.[3]

Addition of Anisole: After the addition of propionyl chloride is complete, allow the temperature

to rise to 18°C. Then, add anisole (141.6 g) dropwise over 2 hours, maintaining the

temperature at 20°C.[3]

Reaction: Allow the reaction mixture to stand for 12 hours at room temperature.[3]

Work-up: Pour the reaction mixture into a beaker containing a mixture of ice (800 g), water

(130 ml), and concentrated hydrochloric acid (130 ml).[3]

Extraction: Transfer the mixture to a separatory funnel and separate the aqueous phase.

Extract the aqueous phase twice with 1,2-dichloroethane (250 ml portions).[3]

Washing: Combine the organic phases and wash with three 200 ml portions of 2% sodium

hydroxide solution, followed by one 250 ml portion of water.[3]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.[3]

Purification: Distill the residue under vacuum to obtain pure 4'-methoxypropiophenone.[3]

Expected Yield: 66.4%[3] Physical Properties of Product: B.p. = 90°C/0.4 mmHg; m.p. =

26°C[3]

Applications of 4'-Methoxypropiophenone in
Organic Synthesis
4'-Methoxypropiophenone is a valuable precursor for a variety of more complex molecules,

particularly in the pharmaceutical industry. Its ketone functionality allows for reactions such as

reduction, α-halogenation, and condensation, while the aromatic ring can undergo further

electrophilic substitution.

Synthesis of Pharmaceutical Intermediates
4'-Methoxypropiophenone is a key starting material for the synthesis of various active

pharmaceutical ingredients (APIs).

Beta-Blockers and Cardiovascular Drugs: The propiophenone core is a common structural

motif in several cardiovascular drugs. Modifications at the α-position and reduction of the

ketone are common strategies to build the necessary pharmacophores.[1]

Selective Estrogen Receptor Modulators (SERMs): Propiophenone derivatives are critical

intermediates in the synthesis of SERMs like Raloxifene. The methoxy group can influence

the metabolic stability and electronic properties of the final drug molecule.[10]

Synthesis of Anethole
4'-Methoxypropiophenone can be converted to anethole, a widely used fragrance and

flavoring agent, through a cascade of Meerwein–Pondorf–Verley (MPV) reduction and

dehydration reactions.[8]

Reaction Workflow:
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4'-Methoxypropiophenone

Meerwein–Pondorf–Verley
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Dehydration

1-(4-Methoxyphenyl)propan-1-ol

trans-Anethole
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Caption: Synthesis of trans-Anethole from 4'-Methoxypropiophenone.

Synthesis of Cathinone Analogs
4'-Methoxypropiophenone is a known precursor for the synthesis of substituted cathinones, a

class of compounds with stimulant properties. A common synthetic route involves α-

bromination of the ketone followed by reaction with an amine.

4.3.1. Experimental Protocol: Synthesis of 2-Ethylamino-1-(4-methoxyphenyl)propan-1-one (A

Cathinone Analog)

This two-step protocol outlines a representative synthesis of a cathinone analog starting from

4'-methoxypropiophenone.

Step 1: α-Bromination of 4'-Methoxypropiophenone

Materials and Reagents:

4'-Methoxypropiophenone

Bromine

Glacial acetic acid

Procedure:
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Dissolve 4'-methoxypropiophenone in glacial acetic acid.

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room

temperature.

Stir the reaction mixture until the red-brown color of bromine disappears.

Pour the reaction mixture into ice water to precipitate the α-bromo-4'-
methoxypropiophenone.

Filter the solid, wash with water, and dry. The product can be purified by recrystallization

from ethanol.

Step 2: Reaction with Ethylamine

Materials and Reagents:

α-Bromo-4'-methoxypropiophenone

Ethylamine (aqueous solution or gas)

A suitable solvent (e.g., ethanol, acetonitrile)

A base (e.g., triethylamine, potassium carbonate)

Procedure:

Dissolve α-bromo-4'-methoxypropiophenone in the chosen solvent.

Add the base to the solution.

Slowly add the ethylamine solution or bubble ethylamine gas through the mixture while

stirring.

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction mixture and filter off any inorganic salts.
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Remove the solvent under reduced pressure.

The crude product can be purified by column chromatography or by forming a salt (e.g.,

hydrochloride) and recrystallizing.

Expected Yields: Yields for these types of reactions can vary significantly based on the specific

conditions and substrates used, but are typically in the range of 50-80% for each step.

Other Reactions
Mannich Reaction: The α-protons of the ketone are acidic enough to participate in the

Mannich reaction, a three-component condensation with an aldehyde (like formaldehyde)

and a primary or secondary amine, to form β-amino ketones known as Mannich bases.

These are versatile intermediates for the synthesis of various nitrogen-containing

compounds.[11]

Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl ketones, such as

4'-methoxypropiophenone, to the corresponding thioamide by reacting it with sulfur and an

amine (e.g., morpholine). The thioamide can then be hydrolyzed to the corresponding

carboxylic acid or amide with the carbonyl group at the terminal position of the alkyl chain.

[12][13]

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary

alcohol, 1-(4-methoxyphenyl)propan-1-ol, using various reducing agents such as sodium

borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][14] This alcohol is also a useful

synthetic intermediate.

Signaling Pathway Modulation by Downstream
Products: The Case of Raloxifene
As previously mentioned, 4'-methoxypropiophenone is a precursor to SERMs like Raloxifene.

Raloxifene exerts its therapeutic effects by modulating the estrogen receptor (ER) signaling

pathway in a tissue-specific manner.[10][15]

Estrogen Receptor Signaling Pathway and Raloxifene's Mechanism of Action:
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Estrogen (E2) normally binds to estrogen receptors (ERα or ERβ) in the cell nucleus. This

binding causes a conformational change in the receptor, leading to its dimerization and

interaction with coactivators. The receptor-coactivator complex then binds to Estrogen

Response Elements (EREs) on the DNA, initiating the transcription of target genes that can

promote cell proliferation in tissues like the breast and uterus.[5][16]

Raloxifene also binds to the estrogen receptor. However, the conformational change it induces

is different from that caused by estrogen. In tissues like the breast and uterus, the Raloxifene-

ER complex preferentially binds to corepressors instead of coactivators. This Raloxifene-ER-

corepressor complex can still bind to EREs, but it blocks gene transcription, thus acting as an

ER antagonist.[9][10]

Conversely, in bone tissue, the Raloxifene-ER complex appears to recruit coactivators,

mimicking the effect of estrogen and promoting gene transcription that leads to a decrease in

bone resorption. This makes Raloxifene an ER agonist in bone.[6][15]
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Caption: Raloxifene's modulation of the Estrogen Receptor signaling pathway.
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Conclusion
4'-Methoxypropiophenone is a commercially available and synthetically accessible

compound that holds a significant position as a versatile building block in organic synthesis. Its

utility is demonstrated in the preparation of a wide range of valuable compounds, from

fragrances and flavorings to complex pharmaceutical agents. This guide has provided a

comprehensive overview of its properties, detailed a reliable synthetic protocol, and explored

its diverse applications. The ability to readily undergo transformations at both the ketone

functional group and the aromatic ring makes 4'-methoxypropiophenone a valuable tool in

the arsenal of synthetic chemists in both academic and industrial settings. A thorough

understanding of its reactivity and handling, as outlined in this document, will continue to

facilitate the development of novel molecules and more efficient synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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